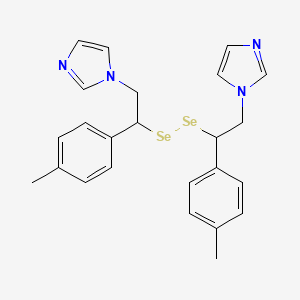
Antifungal agent 43
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antifungal agent 43 is a novel compound developed to combat fungal infections. It belongs to a class of antifungal agents that target specific pathways in fungal cells, making it effective against a wide range of fungal pathogens. This compound has shown promise in both clinical and industrial applications due to its unique properties and mechanisms of action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 43 involves multiple steps, starting with the preparation of key intermediates. The initial step typically involves the formation of a core structure through a series of condensation and cyclization reactions. Common reagents used in these steps include organic solvents like chloroform and methanol, as well as catalysts such as phosphatidylcholine and cholesterol .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Antifungal agent 43 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its antifungal properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal results .
Major Products
The major products formed from these reactions are derivatives of this compound with enhanced efficacy and stability. These derivatives are often tested for their antifungal activity to identify the most potent forms of the compound.
Applications De Recherche Scientifique
Antifungal agent 43 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of antifungal agents and develop new derivatives with improved properties.
Biology: Employed in research to understand fungal cell biology and the pathways targeted by antifungal agents.
Mécanisme D'action
Antifungal agent 43 exerts its effects by targeting specific molecular pathways in fungal cells. It binds to ergosterol in the fungal cell membrane, disrupting cell permeability and leading to cell death. This mechanism is similar to that of other polyene antifungal agents but with enhanced specificity and reduced toxicity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amphotericin B: A polyene antifungal agent that also targets ergosterol but has higher toxicity.
Itraconazole: A triazole antifungal that inhibits ergosterol synthesis but has a different mechanism of action.
Posaconazole: Another triazole antifungal with a broader spectrum of activity compared to Itraconazole
Uniqueness
Antifungal agent 43 stands out due to its unique structure and enhanced specificity for fungal cells. It has shown lower toxicity compared to Amphotericin B and a broader spectrum of activity compared to Itraconazole. These properties make it a promising candidate for further development and clinical use .
Propriétés
Formule moléculaire |
C24H26N4Se2 |
|---|---|
Poids moléculaire |
528.4 g/mol |
Nom IUPAC |
1-[2-[[2-imidazol-1-yl-1-(4-methylphenyl)ethyl]diselanyl]-2-(4-methylphenyl)ethyl]imidazole |
InChI |
InChI=1S/C24H26N4Se2/c1-19-3-7-21(8-4-19)23(15-27-13-11-25-17-27)29-30-24(16-28-14-12-26-18-28)22-9-5-20(2)6-10-22/h3-14,17-18,23-24H,15-16H2,1-2H3 |
Clé InChI |
RWVYKGJWKKMOJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CN2C=CN=C2)[Se][Se]C(CN3C=CN=C3)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


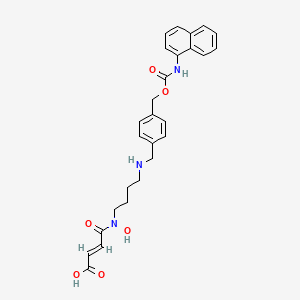

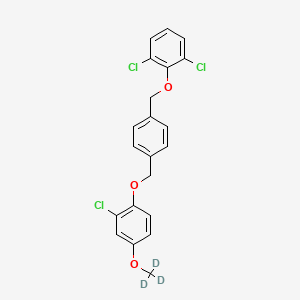
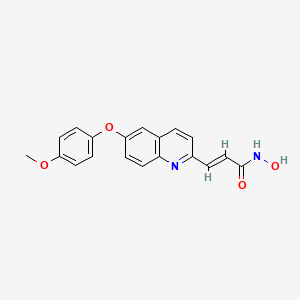
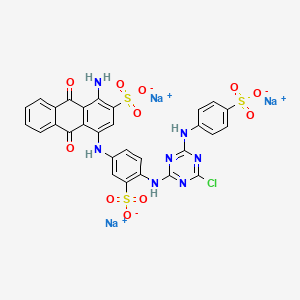
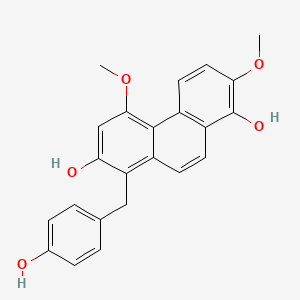

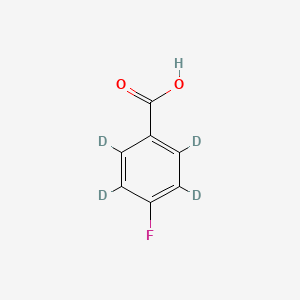
![N-(5-Fluoro-6-(4-fluoro-3-(2-(3-(trifluoromethoxy)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)-3-oxocyclobutane-1-carboxamide](/img/structure/B12396369.png)

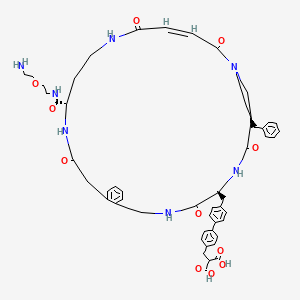
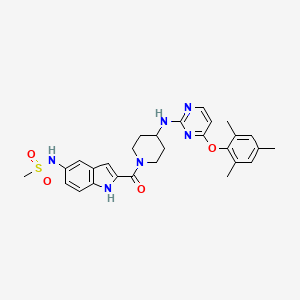

![5-[6-(2-cyclopropylethynyl)-5-[(1R,2R)-2-(difluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12396395.png)
